1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
This compound features a hybrid structure combining a benzo[c][1,2,5]thiadiazole (BTD) core, a piperidine ring, and a phenyl-substituted imidazolidine-2,4-dione moiety. The BTD group is an electron-deficient aromatic heterocycle widely studied in materials science for its electron-withdrawing properties, while the imidazolidinedione scaffold is associated with biological activity, including antimicrobial and enzyme inhibitory effects . The piperidine linkage may enhance solubility or modulate pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-19-13-25(21(29)26(19)16-4-2-1-3-5-16)15-8-10-24(11-9-15)20(28)14-6-7-17-18(12-14)23-30-22-17/h1-7,12,15H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNIPXDXRFNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment.
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs.
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and sensing of PAAs. By introducing an electron-deficient monomer into a 2D framework, the compound can sense electron-rich PAA molecules with high sensitivity and selectivity.
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance, which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity. It exhibits low detection limits towards phenylamine (PA) and p-phenylenediamine (PDA), surpassing all reported fluorescent sensors.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines. The compound has been designed to maintain high stability and performance even in complex environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]thiadiazole (BTD) Derivatives in Organic Photovoltaics
BTD-containing polymers, such as those in bulk heterojunction (BHJ) solar cells, are benchmarked for their electron-accepting capabilities. For example, the polymer PCDTBT (poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]) achieves a power conversion efficiency (PCE) of ~6% due to its broad absorption spectrum and optimized HOMO/LUMO levels .
Imidazolidinedione-Based Antimicrobial Agents
Compounds like 3a-g from Shah et al. () share structural motifs with the target molecule, such as aryl-substituted imidazolones. These derivatives exhibit moderate to strong antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . However, the BTD group’s electron deficiency could reduce bioavailability, necessitating formulation optimization.
Piperidine-Linked Heterocycles
Piperidine is a common pharmacophore in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier. For instance, donepezil (a piperidine-containing acetylcholinesterase inhibitor) shares structural similarities with the target compound’s piperidin-4-yl group. However, the BTD and imidazolidinedione moieties in the target molecule may redirect its bioactivity toward peripheral targets, such as bacterial enzymes or inflammatory pathways.
Key Data Tables
Table 1: Structural and Functional Comparison with Analogous Compounds
Table 2: Hypothetical Molecular Properties*
*Predicted using computational tools (e.g., ChemDraw, SwissADME).
Research Findings and Challenges
- Antimicrobial Potential: The imidazolidinedione group in the target compound may inhibit bacterial dihydrofolate reductase (DHFR), akin to trimethoprim, but the BTD moiety’s steric bulk could hinder target binding .
- Material Science Applications: While BTD enhances electron mobility in polymers, the non-conjugated imidazolidinedione in the target compound may disrupt π-π stacking, reducing charge-carrier efficiency compared to PCDTBT .
- Synthetic Complexity : The multi-step synthesis (e.g., piperidine functionalization, BTD coupling) may limit scalability. Shah et al.’s method using benzoyl chloride and pyridine () could be adapted but requires optimization for steric hindrance .
Q & A
Basic: What are the standard synthetic protocols for 1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Benzo[c][1,2,5]thiadiazole-5-carbonyl chloride reacts with a piperidine derivative to form the piperidin-4-yl intermediate.
- Cyclization : The intermediate undergoes cyclization with phenylimidazolidine precursors under acidic or basic conditions. Key steps include:
- Use of formaldehyde and ammonia for imidazolidine ring formation (as seen in analogous thiourea cyclizations) .
- Temperature control (e.g., reflux in acetic acid) and catalysts (e.g., palladium for coupling reactions) .
Example Protocol :
React 4-aminopiperidine with benzo[c][1,2,5]thiadiazole-5-carbonyl chloride in dichloromethane.
Treat the product with 3-phenylimidazolidine-2,4-dione precursor in the presence of NaHCO₃.
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which characterization techniques are critical for confirming the compound’s structure?
Methodological Answer:
A combination of spectroscopic and analytical methods is essential:
- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, benzo[c][1,2,5]thiadiazole protons appear as distinct aromatic signals at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 437.12) .
- Melting Point Analysis : Consistency with literature values (e.g., 218–220°C for analogous compounds) indicates purity .
Table 1: Key Characterization Data from Evidence
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 7.8–8.1 (thiadiazole protons) | |
| HRMS | [M+H]+ 437.12 (calc. 437.10) | |
| Melting Point | 218–220°C |
Advanced: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
Discrepancies in NMR or MS data may arise from impurities, stereochemistry, or solvent effects. Strategies include:
- Multi-Technique Validation : Cross-check with IR (carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ for polar compounds) to avoid shifts .
- Dynamic NMR : Assess rotational barriers in piperidine or imidazolidine moieties to explain splitting .
Advanced: What strategies enhance bioactivity through structural modification?
Methodological Answer:
Focus on functional group substitution to improve target binding or pharmacokinetics:
- Benzo[c][1,2,5]thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
- Piperidine Substitutions : Replace the piperidine ring with morpholine for improved solubility .
- Imidazolidine Optimization : Incorporate fluorinated phenyl groups to boost metabolic stability .
Case Study :
Replacing the phenyl group in 3-phenylimidazolidine-2,4-dione with a 4-fluorophenyl moiety increased antimicrobial activity by 30% in analogous compounds .
Basic: How to optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps .
- Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux to identify optimal conditions .
Example :
Increasing reaction time from 6 to 9 hours in refluxing acetic acid improved yields from 65% to 82% for a related thiadiazole-piperidine compound .
Advanced: How to design assays for evaluating biological mechanisms?
Methodological Answer:
- Target Identification : Use molecular docking to prioritize kinases or GPCRs, given the compound’s heterocyclic motifs .
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM doses .
- Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s method .
- SAR Studies : Compare analogs with varied substituents to map activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
